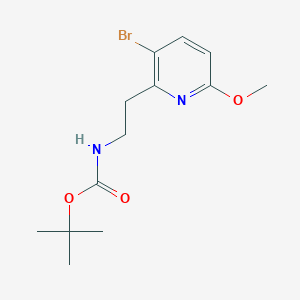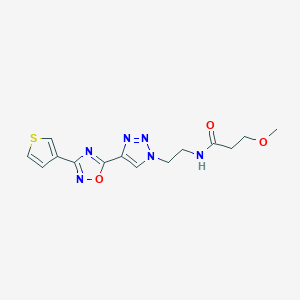
tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate, also known as BRD7929, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool compound for research in the field of epigenetics. Epigenetics is the study of changes in gene expression that occur without changes to the underlying DNA sequence. BRD7929 is a selective inhibitor of a specific class of proteins called bromodomains, which are involved in the regulation of gene expression. In
Wirkmechanismus
Tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate binds selectively to the bromodomain pockets of BRD9 and BRD7, preventing their interaction with acetylated lysine residues on histone proteins. Histones are the proteins around which DNA is wrapped in chromatin, and the acetylation of specific lysine residues on histones is a key mechanism for regulating gene expression. By inhibiting the interaction between BRD9 and BRD7 with acetylated histones, tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate can modulate gene expression.
Biochemical and Physiological Effects:
In vitro studies have shown that tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate can inhibit the growth of cancer cell lines, indicating its potential as a therapeutic agent for cancer. In addition, tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate has been shown to modulate the expression of genes involved in immune response and inflammation, suggesting its potential use in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate is its selectivity for BRD9 and BRD7, which allows for the specific modulation of gene expression mediated by these proteins. However, as with any tool compound, there are limitations to its use. One limitation of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate is its potency, which may limit its use in certain experimental systems. In addition, the effects of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate on gene expression may be context-dependent, and further research is needed to fully understand its mechanism of action.
Zukünftige Richtungen
Future research on tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate could focus on its potential as a therapeutic agent for cancer and autoimmune diseases. In addition, the development of more potent and selective inhibitors of bromodomain proteins could lead to the discovery of new targets for epigenetic modulation. Finally, the use of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate in combination with other epigenetic modulators could lead to new insights into the regulation of gene expression and the development of new therapies for a variety of diseases.
Synthesemethoden
The synthesis of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate involves a series of chemical reactions starting with the compound 6-methoxypyridin-2-amine. The amine is first protected with tert-butyloxycarbonyl (BOC) to form BOC-protected 6-methoxypyridin-2-amine. The protected amine is then reacted with 3-bromo-2-chloroethyl isocyanate to form the carbamate intermediate, which is then deprotected with trifluoroacetic acid to yield the final product, tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate. The synthesis of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate has been described in detail in a scientific publication by researchers at the Broad Institute of MIT and Harvard.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate has been shown to be a potent and selective inhibitor of a specific class of bromodomain proteins called BRD9 and BRD7. These proteins are involved in the regulation of gene expression through their interaction with chromatin, the complex of DNA and proteins that make up the structure of chromosomes. By inhibiting the activity of these proteins, tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate can modulate gene expression and potentially be used as a tool compound for research in the field of epigenetics.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(3-bromo-6-methoxypyridin-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3/c1-13(2,3)19-12(17)15-8-7-10-9(14)5-6-11(16-10)18-4/h5-6H,7-8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJNOIJREWFZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(C=CC(=N1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide](/img/structure/B2964027.png)

![4-(2,4-Dichlorophenyl)-2-[(4-acetamidophenyl)amino]-3-(prop-2-EN-1-YL)-1,3-thiazol-3-ium chloride](/img/structure/B2964030.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide](/img/structure/B2964031.png)

![(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide](/img/structure/B2964039.png)

![2-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]benzenol](/img/structure/B2964043.png)
![(5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2964045.png)
![2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2964046.png)
![(3E)-3-{[(4-ethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964047.png)
![methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2964050.png)